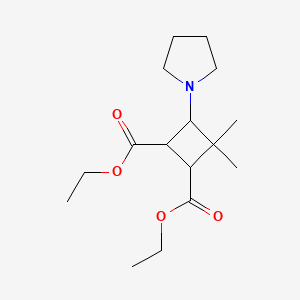
3,3-二甲基-4-(1-吡咯烷基)-1,2-环丁烷二甲酸二乙酯
描述
Diethyl 3,3-dimethyl-4-(1-pyrrolidinyl)-1,2-cyclobutanedicarboxylate, also known as DEPC, is a cyclic ester compound that has been used in a variety of laboratory experiments and scientific research applications. DEPC is a colorless, odorless compound that has been used in a variety of biochemical and physiological studies. DEPC is a relatively new compound and has been used as a substitute for the more toxic diethyl pyrocarbonate (DEPC). DEPC has been used in a variety of biochemical and physiological studies, including studies of DNA and RNA, protein structure and function, and enzyme kinetics.
科学研究应用
有机合成和中间体用途
3,3-二甲基-4-(1-吡咯烷基)-1,2-环丁烷二甲酸二乙酯在各种化学合成中作为有机中间体发挥着重要作用。它的应用延伸到染料、药品和农药的生产。其生物活性增加了其在这些领域的效用。随着 20 世纪 80 年代高效咪唑啉酮除草剂的引入,对这种化合物的需求显着增加,突出了其在农业应用中的重要性 (Hunsheng & Heng, 2014)。
药物研究中的晶体结构分析
在药物研究中,相关化合物的晶体结构研究(如拉西地平)至关重要。了解这些结构有助于药物的开发和改进,特别是对于高血压等疾病。这类研究证实了化合物在紫外光等各种条件下的行为,这对于开发稳定且有效的药物至关重要 (Igor Simonič 等人,2008)。
在新型合成策略中的应用
该化合物在创建高度取代苯和环戊二烯二酮衍生物的新型合成策略中得到应用。此类策略在有机化学中对于开发具有在制药和材料科学等各个领域潜在应用的新型分子至关重要 (V. Nair 等人,2005)。
合成各种有机化合物
该化合物有助于合成各种有机化合物,如 2-氧代呋喃[2,3-b]吡咯和 2-亚甲基吡咯。这些化合物在各种化工行业中都有应用,并且可以通过在碱性或酸性条件下的反应获得,展示了该化合物在不同化学环境中的多功能性 (O. Attanasi 等人,2004)。
属性
IUPAC Name |
diethyl 3,3-dimethyl-4-pyrrolidin-1-ylcyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-5-20-14(18)11-12(15(19)21-6-2)16(3,4)13(11)17-9-7-8-10-17/h11-13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAIFMNTFDYYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C1N2CCCC2)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148838 | |
| Record name | 1,2-Diethyl 3,3-dimethyl-4-(1-pyrrolidinyl)-1,2-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,3-dimethyl-4-(1-pyrrolidinyl)-1,2-cyclobutanedicarboxylate | |
CAS RN |
477725-46-5 | |
| Record name | 1,2-Diethyl 3,3-dimethyl-4-(1-pyrrolidinyl)-1,2-cyclobutanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477725-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diethyl 3,3-dimethyl-4-(1-pyrrolidinyl)-1,2-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline](/img/structure/B3037156.png)
![6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037157.png)



![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037163.png)





